molecular formula C7H6N4S2 B1229036 Hoe 105; NSC 301505

Hoe 105; NSC 301505

Cat. No. B1229036
M. Wt: 210.3 g/mol
InChI Key: JGKRSFYTHYYJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Citenazone is a thiosemicarbazone derivative with activity against variola virus.

Scientific Research Applications

Holographic Optical Elements (HOEs)

  • Development and Applications : HOEs have been developed with predetermined spectral characteristics and angular selectivity. They find use in various technical applications, including holographic concentrators for photovoltaic energy conversion, solar photo-chemistry, and as integrated holographic stacks for daylighting, glazing, and shading in buildings. This technology facilitates the control of solar radiation transmission through windows or glass curtain wall envelopes of buildings (Stojanoff, Schulat, & Eich, 1999).

  • Optical Design Using CODE V : The use of HOEs in optical systems has been enhanced through CODE V, a comprehensive optical design program. This technology has been employed in designing a variety of systems including laser scanners, monochromators, and head-up and helmet-mounted displays. CODE V accommodates both transmission and reflection HOEs (Hayford, 1988).

  • Engineering Applications with Enhanced Performance : HOEs with improved dichromated gelatin (DCG) films have been developed for a range of engineering applications. These applications include holographic concentrators for thermal energy conversion, special collectors for solar photo-chemistry, and holographic beam forming optics for LED applications (Stojanoff, 2006).

  • Fabrication on Silver using Nanosecond IR Laser Source : HOEs have been fabricated on silver using a cost-effective ns fiber laser system. This development highlights the potential of using laser engraving for the creation of various HOEs, providing new methodologies in the field (Alexandropoulos et al., 2020).

  • Use in Solar Energy Applications : Photopolymer HOEs have been developed to improve light collection in solar cells. These HOEs collect light from a moving source like the sun and redirect it for concentration. The challenge addressed here is to increase the angular and wavelength range of the gratings for effective light concentration (Akbari, Naydenova, & Martin, 2014).

  • Taiwan Earthquake Loss Estimation System (TELES) : The National Science Council (NSC) of Taiwan developed TELES to promote research on seismic hazard analysis, structural damage assessment, and socio-economic loss estimation. This system integrates various data and analysis modules for reliable seismic hazard and loss estimates (Yeh, Loh, & Tsai, 2006).

  • Holographic Optical Elements as Laser Irradiation Sensor Components : HOEs have been used in laser irradiation detection systems. Their ability to focus laser light onto a detector stage and form unique geometric patterns establish their utility in various application areas including data transmission systems and alignment systems (Leib & Pernick, 1991).

  • Sequential Templating Approach for Hollow Multishelled Structures (HoMSs) : This innovative strategy has been developed for synthesizing HoMSs with optimized properties such as specific surface area and high loading capacity. The approach has broad applications in fields like catalysis, drug delivery, and sensors (Mao, Wan, Wang, & Wang, 2018).

  • Diffraction Pattern Sampling in Imaging Configuration : A segmented HOE and detector array combination has been used for sampling the power spectrum in coherent optical Fourier transform systems. This method involves redirecting incident energy to corresponding detectors, optimizing system design for imaging requirements (Simpson, 1987).

  • Holographic Optical Element for Head-Mounted Display Application : The application of HOEs in head-mounted displays (HMDs) using photopolymers has been proposed. This innovation aims to reduce the volume and weight of conventional HMDs by replacing optic elements with HOEs (Piao, Piao, Kim, & Kim, 2013).

properties

Product Name

Hoe 105; NSC 301505

Molecular Formula

C7H6N4S2

Molecular Weight

210.3 g/mol

IUPAC Name

[(5-cyanothiophen-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C7H6N4S2/c8-3-5-1-2-6(13-5)4-10-11-7(9)12/h1-2,4H,(H3,9,11,12)

InChI Key

JGKRSFYTHYYJNX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C#N)C=NNC(=S)N

synonyms

citenazone
HOE 105

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the same manner, there were obtained with good yields: 2. 5-Cyano-thiophen-2-aldehyde-S-ethyl-isothiosemicarbazonehydroiodide melting at 145° C (free base 94° C) from 5-cyan0-thiophen-2-aldehyde and S-ethyl-isothiosemicarbazide-hydroiodide. 3. 5-Cyano-thiophen-2-aldehyde-S-n-propyl-isothiosemicarbazonehydroiodide melting at 174° C (free base 75° C) from 5-cyano-thiophen-2-aldehyde and S-n-propyl-isothiosemicarbazide-hydroiodide. 4. 5-Cyano-thiophen-2-aldehyde-S-allyl-isothiosemicarbazone-hydrobromide melting at 169° C (free base 126° C) from 5-cyano-thiophen-2-aldehyde and S-allyl-isothiosemicarbazide-hydrobromide. 5. 5-Cyano-thiophen-2 -aldehyde-S-benzyl-isothiosemicarbazonehydrobromide melting at 208° C (free base 130° C) from 5-cyano-thiophen-2-aldehyde and S-benzyl-isothiosemicarbazide-hydrobromide. 6. The above-mentioned compounds were also obtained by the reaction of 5-cyano-thiophen-2-aldehyde-thiosemicarbazone with the corresponding alkyl- or aralkyl-halides in ethylene-glycol-monomethyl ether at 50° -60° C.
Name
ethylene-glycol monomethyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
S-allyl-isothiosemicarbazide-hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5-Cyano-thiophen-2 -aldehyde-S-benzyl-isothiosemicarbazonehydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
S-benzyl-isothiosemicarbazide-hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
5-Cyano-thiophen-2-aldehyde-S-ethyl-isothiosemicarbazonehydroiodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
S-ethyl-isothiosemicarbazide-hydroiodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
5-Cyano-thiophen-2-aldehyde-S-n-propyl-isothiosemicarbazonehydroiodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
S-n-propyl-isothiosemicarbazide-hydroiodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
5-Cyano-thiophen-2-aldehyde-S-allyl-isothiosemicarbazone-hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
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Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=CCSC(=N)NN=Cc1ccc(C#N)s1
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hoe 105; NSC 301505
Reactant of Route 2
Hoe 105; NSC 301505

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